

Spectroscopic and Biological Profile of N-(2-Aminoethyl)glycine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2-Aminoethyl)glycine**

Cat. No.: **B554895**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), a structural analog of glycine, is a molecule of significant interest in various scientific domains. Its unique structure, incorporating both a primary and a secondary amine group as well as a carboxylic acid moiety, imparts it with versatile chemical properties. This technical guide provides an in-depth overview of the spectroscopic data of **N-(2-Aminoethyl)glycine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, it outlines its potential biological significance and applications, particularly in the context of prebiotic chemistry and as a building block in synthetic chemistry.

Spectroscopic Data

A comprehensive understanding of the spectral characteristics of **N-(2-Aminoethyl)glycine** is crucial for its identification, characterization, and quality control. This section summarizes the available spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a molecule. While experimental mass spectra for the underderivatized **N-(2-Aminoethyl)glycine** are not readily available in the public domain, predicted data from

reputable databases provide valuable insights. Furthermore, experimental data for a derivatized form of AEG has been reported, which is presented below.

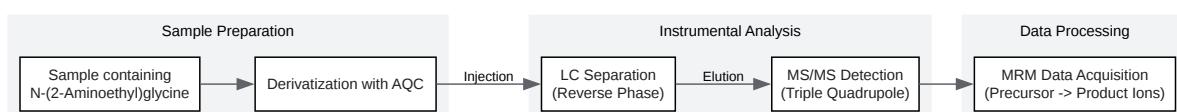
Predicted Mass Spectrometry Data

The following table summarizes the computed mass-to-charge ratios for various adducts of **N-(2-Aminoethyl)glycine**. This data is useful for the interpretation of experimental mass spectra.

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ N ₂ O ₂	PubChem
Molecular Weight	118.13 g/mol	PubChem
Monoisotopic Mass	118.074227566 Da	PubChem
[M+H] ⁺	119.081505	PubChem
[M+Na] ⁺	141.063450	PubChem
[M+K] ⁺	157.037389	PubChem
[M-H] ⁻	117.066953	PubChem

Experimental Mass Spectrometry Data of Derivatized **N-(2-Aminoethyl)glycine**

N-(2-Aminoethyl)glycine has been detected and quantified in biological samples using triple quadrupole liquid chromatography-mass spectrometry (LC-MS/MS) after derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[\[1\]](#)


Precursor Ion (m/z)	Product Ions (m/z)
459	289, 214, 171, 119

Experimental Protocol: LC-MS/MS Analysis of AQC-Derivatized **N-(2-Aminoethyl)glycine**[\[1\]](#)

A general protocol for the analysis of amino acids by LC-MS/MS after AQC derivatization involves the following steps:

- Derivatization: The sample containing **N-(2-Aminoethyl)glycine** is mixed with a borate buffer and the AQC reagent (dissolved in acetonitrile). The reaction is allowed to proceed at an elevated temperature (e.g., 55 °C) for a specific duration (e.g., 10 minutes).
- Chromatographic Separation: The derivatized sample is injected into a liquid chromatography system, typically equipped with a reverse-phase column (e.g., C18). A gradient elution with solvents such as aqueous formic acid and acetonitrile is used to separate the analyte from other components.
- Mass Spectrometric Detection: The eluent from the LC system is introduced into a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect the transition from the precursor ion of the AQC-derivatized AEG to its specific product ions.

Logical Workflow for LC-MS/MS Detection

[Click to download full resolution via product page](#)

Caption: Workflow for the detection of **N-(2-Aminoethyl)glycine** by LC-MS/MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a detailed experimental spectrum for **N-(2-Aminoethyl)glycine** is not publicly available, product specifications from commercial suppliers indicate that the spectrum conforms to its structure.^[2] Based on the known functional groups (amine, carboxylic acid, and alkane chain), the expected characteristic IR absorption bands are summarized in the table below.

Predicted Infrared (IR) Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	3300 - 2500 (broad)
N-H (Primary Amine)	Stretching (asymmetric)	3500 - 3300
N-H (Primary Amine)	Stretching (symmetric)	3400 - 3200
N-H (Secondary Amine)	Stretching	3500 - 3300
C-H (Alkane)	Stretching	3000 - 2850
C=O (Carboxylic Acid)	Stretching	1725 - 1700
N-H (Amine)	Bending	1650 - 1580
C-N (Amine)	Stretching	1250 - 1020
C-O (Carboxylic Acid)	Stretching	1320 - 1210

Experimental Protocol: General Procedure for Acquiring IR Spectra

A common method for obtaining the IR spectrum of a solid sample like **N-(2-Aminoethyl)glycine** is the Potassium Bromide (KBr) pellet method.

- Sample Preparation: A small amount of the sample (typically 1-2 mg) is finely ground with anhydrous KBr (about 100-200 mg) in an agate mortar.
- Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
- Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is usually taken first and subtracted from the sample spectrum.

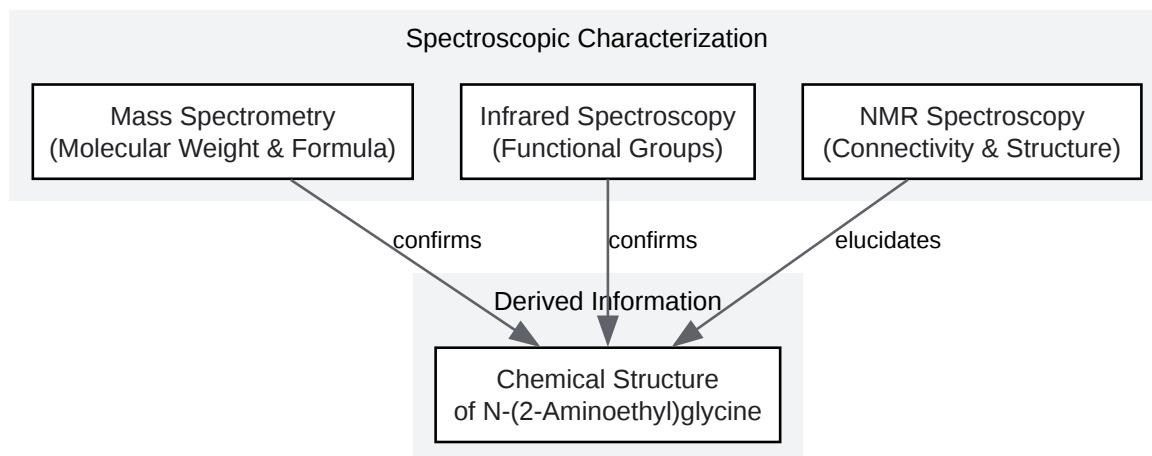
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Experimental ¹H and ¹³C NMR spectra for **N-(2-Aminoethyl)glycine** are not readily

available. However, predicted spectra can be generated based on its chemical structure, and data from derivatives provide valuable comparative information.

Predicted ^1H NMR Spectral Data (in D_2O)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 3.6	Singlet	2H	-NH-CH ₂ -COOH
~ 3.2	Triplet	2H	-CH ₂ -CH ₂ -NH ₂
~ 2.9	Triplet	2H	-NH-CH ₂ -CH ₂ -


Predicted ^{13}C NMR Spectral Data (in D_2O)

Chemical Shift (ppm)	Assignment
~ 175	-COOH
~ 50	-NH-CH ₂ -COOH
~ 48	-NH-CH ₂ -CH ₂ -
~ 38	-CH ₂ -NH ₂

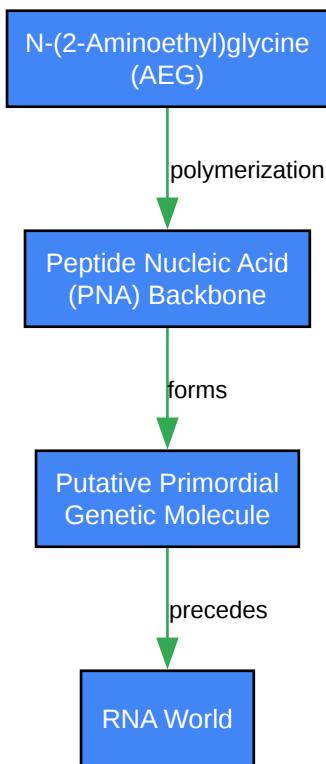
Experimental Protocol: General Procedure for Acquiring NMR Spectra

- Sample Preparation: A few milligrams of **N-(2-Aminoethyl)glycine** are dissolved in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated solvent peak, is used for chemical shift calibration.
- Spectral Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be performed to aid in structural elucidation.

Logical Relationship of Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Interrelation of spectroscopic techniques for structural determination.


Biological Significance and Applications

N-(2-Aminoethyl)glycine is not only of interest for its chemical properties but also for its potential biological roles and applications in various research fields.

Prebiotic Chemistry and the Origin of Life

One of the most intriguing aspects of **N-(2-Aminoethyl)glycine** is its hypothesized role in the origin of life. It has been proposed as a backbone for peptide nucleic acids (PNAs), which may have been the first genetic molecules in a pre-RNA world.^{[1][3]} The discovery that cyanobacteria can produce **N-(2-Aminoethyl)glycine** lends support to this hypothesis, suggesting that this molecule could have been available in the primitive Earth's environment.^[1]

Proposed Role in Prebiotic Synthesis

[Click to download full resolution via product page](#)

Caption: Hypothesized role of AEG in the origin of life.

Applications in Research and Development

Beyond its prebiotic significance, **N-(2-Aminoethyl)glycine** serves as a versatile building block in several areas of chemical and pharmaceutical research:

- Peptide Synthesis: Its structure allows for its incorporation into peptide chains to create peptidomimetics with novel properties.
- Drug Delivery: It is used in the formulation of drug delivery systems to enhance the solubility and stability of active pharmaceutical ingredients.^[4]
- Chelating Agent: The presence of multiple nitrogen and oxygen atoms makes it an effective chelating agent for metal ions.

Conclusion

N-(2-Aminoethyl)glycine is a molecule with a rich chemical and potential biological profile.

While a complete set of experimental spectroscopic data is not yet available in the public domain, the existing predicted and derivative-based data provide a solid foundation for its characterization. Its hypothesized role in the origin of life as a precursor to genetic molecules makes it a fascinating subject for further research. For scientists and professionals in drug development, its utility as a versatile building block opens up avenues for the creation of novel molecules with tailored properties. This guide provides a comprehensive overview of the current knowledge on **N-(2-Aminoethyl)glycine**, serving as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanobacteria Produce N-(2-Aminoethyl)Glycine, a Backbone for Peptide Nucleic Acids Which May Have Been the First Genetic Molecules for Life on Earth | PLOS One [journals.plos.org]
- 2. 465870010 [thermofisher.com]
- 3. Prebiotic N-(2-Aminoethyl)-Glycine (AEG)-Assisted Synthesis of Proto-RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Spectroscopic and Biological Profile of N-(2-Aminoethyl)glycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554895#spectroscopic-data-of-n-2-aminoethyl-glycine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com